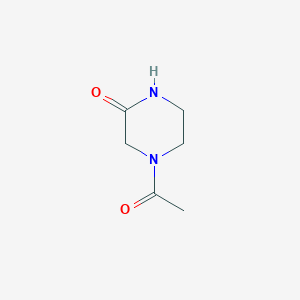

4-Acetylpiperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-acetylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-5(9)8-3-2-7-6(10)4-8/h2-4H2,1H3,(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNPMTVERREURB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313922 | |

| Record name | 4-Acetyl-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17796-61-1 | |

| Record name | 4-Acetyl-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17796-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetyl-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Acetylpiperazin 2 One and Its Analogs

Advanced Strategies for the De Novo Synthesis of 4-Acetylpiperazin-2-one

The synthesis of piperazin-2-one (B30754) and its derivatives is a significant area of focus in medicinal chemistry due to their presence in numerous bioactive compounds. nih.gov Advanced strategies for their synthesis often aim for high efficiency, stereoselectivity, and modularity to allow for the creation of diverse chemical libraries.

Palladium-Catalyzed Asymmetric Hydrogenation Routes to Chiral Piperazin-2-ones

A highly effective method for producing chiral piperazin-2-ones involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cnrsc.orgrsc.org This approach provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.orgrsc.org

The reaction typically employs a palladium catalyst, such as Pd(OCOCF₃)₂, in conjunction with a chiral ligand like (R)-TolBINAP. The presence of an acid, for instance, TsOH·H₂O, is also crucial for the reaction to proceed efficiently. The hydrogenation is generally carried out under high pressure of hydrogen gas (around 1000 psi) and at elevated temperatures (e.g., 80 °C). This method has been shown to be scalable, with gram-scale synthesis yielding the desired product with high yield and enantiomeric excess.

A variety of 5,6-disubstituted pyrazin-2-ols can be successfully converted into their corresponding piperazin-2-ones with high yields (up to 93%) and enantiomeric excesses ranging from 84% to 90%.

Table 1: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

| Substrate (Pyrazin-2-ol) | Catalyst System | Product (Piperazin-2-one) | Yield (%) | ee (%) |

| 5,6-Diphenylpyrazin-2-ol | Pd(OCOCF₃)₂/(R)-TolBINAP, TsOH·H₂O | (5S,6S)-5,6-Diphenylpiperazin-2-one | 93 | 90 |

| 5-Phenyl-6-methylpyrazin-2-ol | Pd(OCOCF₃)₂/(R)-TolBINAP, TsOH·H₂O | (5S,6R)-5-Methyl-6-phenylpiperazin-2-one | 91 | 88 |

| 5-(4-Methoxyphenyl)-6-phenylpyrazin-2-ol | Pd(OCOCF₃)₂/(R)-TolBINAP, TsOH·H₂O | (5S,6S)-5-(4-Methoxyphenyl)-6-phenylpiperazin-2-one | 92 | 89 |

| 5,6-Bis(4-chlorophenyl)pyrazin-2-ol | Pd(OCOCF₃)₂/(R)-TolBINAP, TsOH·H₂O | (5S,6S)-5,6-Bis(4-chlorophenyl)piperazin-2-one | 90 | 85 |

ee = enantiomeric excess

Another palladium-catalyzed approach is the asymmetric allylic alkylation of piperazin-2-one enolates. nih.govcaltech.edu This method has been successfully used to synthesize α-secondary and α-tertiary piperazin-2-ones with good to excellent yields and high enantioselectivities. nih.govcaltech.edu

Regioselective Functionalization Techniques for Piperazin-2-one Ring Systems

The ability to selectively functionalize different positions of the piperazin-2-one ring is crucial for generating molecular diversity. Studies have shown that the N4 position of the piperazin-2-one ring exhibits higher reactivity compared to the N1 position. researchgate.netcsic.es This difference in reactivity allows for a stepwise and regioselective functionalization.

For instance, starting with a 1,4-unsubstituted piperazin-2-one, the N4 position can be selectively alkylated using reagents like benzyl (B1604629) bromide in the presence of a base such as potassium carbonate. Subsequently, the N1 position can be acylated with acetyl chloride to introduce the acetyl group, leading to a 1,4-disubstituted piperazin-2-one. This stepwise approach provides a controlled method for introducing different substituents at specific nitrogen atoms. researchgate.net

The synthesis of 1,3,4,5-tetrasubstituted-2-oxopiperazines has been achieved through a four-step pathway involving the reduction of a cyano group to form the piperazin-2-one ring, followed by selective functionalization at the N4- and N1-positions, and at an exocyclic moiety. researchgate.net

Multi-Step Organic Synthesis Approaches for Complex Piperazine (B1678402) Derivatives

The synthesis of complex piperazine derivatives often requires multi-step sequences. mdpi.comacs.org A common strategy involves the initial construction of a monosubstituted piperazine, which can then be further elaborated. mdpi.com One simplified one-pot, one-step method for preparing monosubstituted piperazines involves the reaction of a protonated piperazine with various reagents under heterogeneous catalysis. mdpi.comresearchgate.net

A modular synthesis of highly substituted piperazines has been developed using a palladium-catalyzed cyclization reaction. acs.org This process couples a propargyl unit with various diamine components to afford piperazines in good to excellent yields with high regio- and stereochemical control. acs.org

Another multi-step approach involves a Ugi/deprotection/cyclization strategy to access various chemotypes derived from the pyrazin-2(1H)-one scaffold. mdpi.com For instance, a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization sequence has been developed to produce 3-aryl/alkyl piperazin-2-ones. acs.org

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms involved in the formation of this compound and its analogs is essential for optimizing reaction conditions and achieving desired stereochemical outcomes.

Elucidation of Reaction Mechanisms in N-Acylation of Piperazin-2-ones

The N-acylation of piperazin-2-ones is a fundamental step in the synthesis of compounds like this compound. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the piperazin-2-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride or acetic anhydride).

The reactivity of the two nitrogen atoms in the piperazin-2-one ring can differ. The N4 nitrogen is generally more nucleophilic and less sterically hindered than the N1 nitrogen, which is adjacent to the carbonyl group. researchgate.net This difference allows for regioselective acylation at the N4 position under controlled conditions.

In some cases, enzymatic catalysis can be employed for N-acylation. For example, Candida antarctica lipase (B570770) A (CAL-A) has been shown to catalyze the N-acylation of piperazine-2-carboxylic acid derivatives with high enantioselectivity. arkat-usa.org The mechanism is believed to involve the formation of an acyl-enzyme intermediate, which is then attacked by the secondary amine of the piperazine ring. arkat-usa.org

Role of Catalysis in Stereoselective Synthesis of Piperazin-2-one Derivatives

Catalysis plays a pivotal role in the stereoselective synthesis of piperazin-2-one derivatives, particularly in establishing chiral centers with high enantiomeric excess.

In the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, the proposed mechanism involves a dynamic kinetic resolution process. The pyrazin-2-ol exists in equilibrium with its tautomers, 1,6-dihydropyrazin-2(3H)-one and 4,5-dihydropyrazin-2(3H)-one. The chiral palladium catalyst facilitates the asymmetric hydrogenation of the imine functionalities in these intermediates, leading to the formation of the chiral piperazin-2-one. The chiral ligand coordinates to the palladium center, creating a chiral environment that directs the hydrogenation to one face of the substrate, thereby controlling the stereochemistry of the product. dicp.ac.cn

In palladium-catalyzed asymmetric allylic alkylation, the catalyst, typically a complex of palladium with a chiral ligand like a PHOX ligand, facilitates the enantioselective formation of a new carbon-carbon bond at the α-position of the piperazin-2-one. nih.govcaltech.edu The stereochemical outcome is determined by the geometry of the π-allyl palladium intermediate and the facial selectivity imposed by the chiral ligand during the nucleophilic attack of the piperazin-2-one enolate. nih.gov

Organocatalysis has also emerged as a powerful tool. For example, a quinine-derived urea (B33335) can catalyze a one-pot sequence involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization to afford highly enantioenriched 3-aryl/alkyl piperazin-2-ones. acs.org The catalyst controls the stereochemistry of two of the three steps in this sequence. acs.org

Derivatization and Structural Modification of this compound

The derivatization of the this compound scaffold is a key strategy in medicinal chemistry to develop novel compounds. This involves creating hybrid molecules by combining the acetylpiperazine core with other pharmacologically active structures and exploring how different chemical groups (substituents) affect the ease and outcome of these syntheses.

Synthesis of Novel Hybrid Scaffolds Incorporating this compound

The molecular hybridization of this compound with other heterocyclic systems is a fruitful approach in drug design, aiming to create molecules with enhanced or more selective biological activities. researchgate.net This strategy involves linking the piperazine core to various other scaffolds, such as quinazolinones, coumarins, thiazoles, and purines. researchgate.netijpras.comresearchgate.netrsc.org

One common synthetic route involves the reaction of a piperazine-containing intermediate with another reactive heterocyclic molecule. For instance, novel hybrid compounds have been synthesized by incorporating a 2-mercapto-3-arylquinazolin-4(3H)-one moiety with molecules like 3-(2-bromoacetyl)-2H-chromen-2-one via alkylation of the thiol group. researchgate.net Similarly, the synthesis of N-(4-oxo-2-(4-(4-(2-(substituted phenylamino)acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide derivatives has been achieved with high yields. ijpras.com The process involves reacting N-(2-(4-(4-(2-chloroacetyl)piperazin-1-yl)phenyl)-4-oxoquinazolin-3(4H)-yl)benzamide with various anilines in ethanol, catalyzed by glacial acetic acid. ijpras.com

Another approach is the creation of bis-heterocycles. A series of novel bis-thiazoles linked to a piperazine core were synthesized in good yields by reacting piperazine bis(hydrazinecarbothioamide) with appropriate α-halo ketones. researchgate.net The versatility of the piperazine scaffold also allows for its incorporation into complex natural product derivatives and approved drugs. For example, acylated and esterified derivatives of ciprofloxacin, a well-known antibiotic, have been synthesized, including 2,3-dihydroxypropyl 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. frontiersin.org

The following table summarizes various hybrid scaffolds that have been developed incorporating an acetylpiperazine or a closely related acetyl-piperazine linker structure.

| Hybrid Scaffold Type | General Synthetic Method | Reported Yield | Reference |

|---|---|---|---|

| Quinazolinone-Piperazine | Reaction of N-(2-(4-(4-(2-chloroacetyl)piperazin-1-yl)phenyl)-4-oxoquinazolin-3(4H)-yl)benzamide with various anilines. | 72.7-88.4% | ijpras.com |

| Thiazolylhydrazine-Piperazine | Reaction of 2-[4-(4-Methylpiperazin-1-yl)benzylidene]hydrazinecarbothioamide with substituted phenacyl bromides. | 68-79% | nih.gov |

| Benzimidazole-Piperazine | Design and synthesis of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives. | Not specified | researchgate.net |

| Quinazolinone-Coumarin | Alkylation of the thiol group in 2-mercapto-3-arylquinazolin-4(3H)-one with 3-(2-bromoacetyl)-2H-chromen-2-one. | Not specified | researchgate.net |

| Bis-Thiazole-Piperazine | Reaction of piperazine bis(hydrazinecarbothioamide) with α-halo ketones. | Good yields | researchgate.net |

| Ciprofloxacin-Piperazine | Esterification of 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. | Not specified | frontiersin.org |

Exploration of Substituent Effects on Synthetic Accessibility and Yield

In the synthesis of N-(4-oxo-2-(4-(4-(2-(substituted phenylamino)acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide derivatives, the position and type of substituent on the aniline (B41778) ring played a crucial role in the reaction yield. ijpras.com For example, the reaction with o-toluidine (B26562) resulted in a high yield of 88.4%, while the use of p-toluidine (B81030) gave a yield of 72.7%. ijpras.com The presence of an electron-donating methyl group appears favorable, but its position (ortho vs. para) clearly impacts the reaction's efficiency. In contrast, substituents like a p-nitro group, which is electron-withdrawing, resulted in a yield of 74.9%. ijpras.com

Structure-activity relationship (SAR) studies have also shed light on how different substituents on the piperazine ring itself can affect biological activity, which often correlates with synthetic strategies. For some berberine (B55584) derivatives, the nature of the functional group attached to the piperazine ring influenced activity in the order of alkyl > chloro > fluoro > nitro. nih.govtandfonline.com This suggests that simple alkyl groups, which are often introduced via nucleophilic substitution with alkyl halides, are synthetically accessible and effective. nih.gov The introduction of methyl groups can also improve properties like solubility.

The yield of synthetic reactions is a critical factor for the practical application of these derivatives. Research on various piperazine-containing scaffolds has documented a wide range of yields depending on the specific reactants and conditions used.

The table below provides examples of how different substituents affect the reported yields in the synthesis of various piperazine derivatives.

| Parent Scaffold | Substituent on Reactant | Yield (%) | Reference |

|---|---|---|---|

| Quinazolinone-Piperazine | o-toluidino | 88.4 | ijpras.com |

| Quinazolinone-Piperazine | m-toluidino | 82.2 | ijpras.com |

| Quinazolinone-Piperazine | p-toluidino | 72.7 | ijpras.com |

| Quinazolinone-Piperazine | 4-hydroxyphenylamino | 74.6 | ijpras.com |

| Quinazolinone-Piperazine | 4-nitrophenylamino | 74.9 | ijpras.com |

| Thiazolylhydrazine-Piperazine | Unsubstituted Phenyl | 79 | nih.gov |

| Thiazolylhydrazine-Piperazine | 2,4-dimethylphenyl | 68 | nih.gov |

| Pyrimidine-Thiophene-Piperazine | p-anisidinyl | 80 | researchgate.net |

| Pyrimidine-Thiophene-Piperazine | p-chlorophenyl | 68 | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Acetylpiperazin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

NMR spectroscopy stands as a primary tool for elucidating the molecular framework of 4-Acetylpiperazin-2-one in solution. emory.edumdpi.comdntb.gov.ua By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. slideshare.netlongdom.org

Application of 1D and 2D NMR Techniques (e.g., ¹H NMR, ¹³C NMR, HSQC, HMBC, COSY, NOESY) for Complete Assignment

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the this compound molecule. ipb.ptemerypharma.commagritek.com

¹H NMR: The 1D ¹H NMR spectrum provides initial information on the number of different types of protons and their immediate electronic environment. Key signals would include those for the acetyl methyl group, and the methylene (B1212753) protons of the piperazinone ring. The chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) of each signal are the first step in the assignment process. emerypharma.comyoutube.comresearchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. youtube.com The chemical shifts indicate the type of carbon (e.g., carbonyl, aliphatic). Typically, ¹³C NMR spectra are acquired with proton decoupling, resulting in singlets for each carbon to simplify the spectrum. youtube.com

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.orgsdsu.edu Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton-proton networks within the piperazinone ring. longdom.orgnumberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbon atom to which they are attached (one-bond ¹H-¹³C correlation). sdsu.educolumbia.edu This is a highly sensitive technique that definitively links proton signals to their corresponding carbon signals. columbia.edu Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). numberanalytics.comcolumbia.edu HMBC is crucial for piecing together the molecular skeleton by connecting fragments identified through COSY and HSQC. For instance, it can show correlations from the acetyl protons to the acetyl carbonyl carbon and the adjacent ring nitrogen. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. numberanalytics.comyoutube.com Cross-peaks indicate that protons are close to each other in space (typically within 5 Å). princeton.edu This is particularly useful for conformational analysis.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |

| 1 (N-H) | 7.5 (br s, 1H) | - | H-3 | C-2, C-6 |

| 2 (C=O) | - | 168.0 | - | - |

| 3 (CH₂) | 3.4 (t, 2H) | 45.0 | H-1, H-5 | C-2, C-5 |

| 4 (N-Ac) | - | - | - | - |

| 5 (CH₂) | 4.1 (t, 2H) | 48.0 | H-3, H-6 | C-3, C-6, C' |

| 6 (CH₂) | 3.8 (s, 2H) | 50.0 | H-5 | C-2, C-5 |

| Acetyl (C'=O) | - | 170.0 | - | - |

| Acetyl (CH₃) | 2.1 (s, 3H) | 21.0 | - | C' |

Note: This data is hypothetical and for illustrative purposes.

Advanced NMR Methods for Stereochemical and Conformational Analysis

For molecules with stereocenters or conformational flexibility, advanced NMR techniques are employed. numberanalytics.com While this compound itself is achiral, these methods are critical for analyzing derivatives or understanding its conformational dynamics.

NOESY and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are the primary tools for determining through-space proton-proton proximities. numberanalytics.com For the piperazinone ring, which can exist in different chair or boat-like conformations, NOESY can reveal which protons are on the same side of the ring (axial vs. equatorial relationships), thus defining the preferred conformation in solution. ipb.pt

Variable Temperature NMR: Recording NMR spectra at different temperatures can provide insights into dynamic processes, such as ring flipping or rotation around the N-acetyl bond. mdpi.com Changes in chemical shifts or the coalescence of signals can be used to determine the energy barriers for these conformational changes.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. measurlabs.combioanalysis-zone.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). measurlabs.combioanalysis-zone.com This precision allows for the determination of the exact molecular formula of this compound. By comparing the experimentally measured exact mass with the calculated masses of potential formulas, the correct elemental composition can be confirmed, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.com

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₀N₂O₂ |

| Calculated Exact Mass [M+H]⁺ | 143.0815 |

| Observed Exact Mass [M+H]⁺ | 143.0814 |

| Mass Accuracy (ppm) | < 1 |

Note: This data is hypothetical and for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways and Impurity Profiling

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. wikipedia.orgnationalmaglab.orgjeolusa.com This technique is invaluable for structural elucidation and identifying impurities. biomedres.ussterlingpharmasolutions.comijpsonline.com

Fragmentation Pathways: In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways would involve the loss of the acetyl group (CH₃CO), cleavage of the piperazinone ring, and other characteristic neutral losses. Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule.

Impurity Profiling: MS/MS is a powerful tool for detecting and identifying structurally related impurities, even at trace levels. biomedres.ussterlingpharmasolutions.com By using specific MS/MS scan modes, such as precursor ion scanning or neutral loss scanning, one can screen a sample for compounds that share a common structural feature or fragmentation pathway with the main compound. chimia.ch This is critical in pharmaceutical analysis to ensure the purity and safety of the substance. biomedres.us For example, one could screen for impurities that have lost the acetyl group or that contain the intact piperazinone ring. chimia.chresearchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Structure

For this compound, a single-crystal X-ray diffraction analysis would yield a detailed structural model. lcc-toulouse.fr The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. pages.devmdpi.com This pattern is used to generate an electron density map, from which the positions of the individual atoms can be determined. pages.dev

The crystal structure of this compound has been determined in complex with the bromodomain of human surface epitope engineered BRD1A. rcsb.org This analysis provides precise coordinates for each atom, confirming the piperazin-2-one (B30754) ring structure and the attachment of the acetyl group. It also reveals the conformation of the ring and the planarity of the amide and acetyl groups in the solid state. Furthermore, the crystallographic data details intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the crystal lattice.

Table 3: Crystallographic Data for this compound in complex with BRD1A

| Parameter | Value |

| PDB ID | 5AME rcsb.org |

| Method | X-RAY DIFFRACTION rcsb.org |

| Resolution | 1.58 Å rcsb.org |

| R-Value Work | 0.181 rcsb.org |

| R-Value Free | 0.204 rcsb.org |

Source: RCSB PDB, data for ligand in complex. rcsb.org

This crystallographic information provides the "gold standard" for the structural verification of this compound, complementing the data obtained from NMR and MS techniques. dntb.gov.ua

Vibrational Spectroscopy (FT-IR, FT-Raman) in Functional Group Identification and Conformational Studies

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. thermofisher.com Conversely, FT-Raman spectroscopy involves the inelastic scattering of monochromatic laser light, where the energy shifts in the scattered light correspond to the molecule's vibrational frequencies. thermofisher.comgatewayanalytical.com The two techniques are complementary; a vibrational mode that is strong in the IR spectrum is often weak in the Raman spectrum, and vice versa. gatewayanalytical.com This complementarity is governed by the selection rules for each technique: IR activity requires a change in the molecule's dipole moment during the vibration, while Raman activity requires a change in the molecule's polarizability. gatewayanalytical.com

In the analysis of this compound, the spectra reveal characteristic bands that can be assigned to specific stretching and bending vibrations. Theoretical calculations, often employing Density Functional Theory (DFT), are frequently used alongside experimental data to achieve more precise vibrational assignments. nih.govnih.gov

Functional Group Identification:

The key functional groups within this compound are the lactam (cyclic amide) and the N-acetyl group. The vibrational spectra clearly reflect their presence:

Carbonyl (C=O) Vibrations: The molecule contains two distinct carbonyl groups: the lactam carbonyl and the acetyl carbonyl. These typically give rise to strong, characteristic absorption bands in the FT-IR spectrum in the region of 1600-1700 cm⁻¹. The lactam C=O stretching vibration is expected to appear at a frequency typical for six-membered rings, while the acetyl C=O stretch will also be present in this region. The exact positions can be influenced by the local chemical environment and hydrogen bonding.

N-H Vibrations: The secondary amine within the lactam ring exhibits a characteristic N-H stretching vibration, typically observed in the FT-IR spectrum as a band in the 3200-3400 cm⁻¹ region. globalresearchonline.netcore.ac.uk The corresponding N-H bending (scissoring) vibration is also a key identifier.

C-N Vibrations: The stretching vibrations of the various C-N bonds within the piperazinone ring and connecting to the acetyl group appear in the fingerprint region of the spectrum (typically 1000-1300 cm⁻¹). globalresearchonline.net Assigning these can be complex due to coupling with other vibrations.

CH₂ Vibrations: The methylene (CH₂) groups in the piperazinone ring produce characteristic symmetric and asymmetric stretching vibrations, usually found between 2800 and 3000 cm⁻¹. Bending vibrations such as scissoring, wagging, and twisting modes appear at lower frequencies.

Conformational Studies:

Below are tables summarizing the expected and observed vibrational frequencies for this compound based on data from related piperazine (B1678402) structures and general spectroscopic principles. nih.govnih.govresearchgate.net

Table 1: FT-IR Spectral Data for this compound Data is compiled from general values for the functional groups and analysis of similar piperazine-containing structures.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 - 3200 | Medium-Strong | N-H Stretching (lactam) |

| ~ 2950 - 2850 | Medium | C-H Asymmetric & Symmetric Stretching (CH₂) |

| ~ 1680 - 1640 | Strong | C=O Stretching (lactam amide) |

| ~ 1650 - 1620 | Strong | C=O Stretching (acetyl amide) |

| ~ 1460 - 1420 | Medium | CH₂ Bending (Scissoring) |

| ~ 1350 - 1200 | Medium-Strong | C-N Stretching |

| ~ 750 - 650 | Medium-Broad | N-H Out-of-plane Bending |

Table 2: FT-Raman Spectral Data for this compound Data is compiled from general values for the functional groups and analysis of similar piperazine-containing structures.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2950 - 2850 | Strong | C-H Asymmetric & Symmetric Stretching (CH₂) |

| ~ 1680 - 1620 | Weak | C=O Stretching (Amides) |

| ~ 1460 - 1420 | Strong | CH₂ Bending (Scissoring) |

| ~ 1300 - 1200 | Medium | C-N Stretching |

| ~ 900 - 700 | Strong | Ring Breathing/Deformation Modes |

| < 400 | Medium-Strong | Skeletal Deformations, Torsional Modes |

Computational Chemistry and Theoretical Investigations of 4 Acetylpiperazin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties and reactivity of 4-acetylpiperazin-2-one. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure, yielding detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govijcce.ac.ir It has been successfully applied to study various piperazine (B1678402) derivatives, providing insights into their geometry, electronic properties, and vibrational frequencies. nih.govresearchgate.netnih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31++G(d,p), can accurately predict the optimized geometry, normal mode frequencies, and corresponding vibrational assignments for molecules like 1-acetylpiperazine, a close structural analog of this compound. nih.gov

Table 1: Global Reactivity Descriptors from DFT

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the electrophilic power of a molecule. |

This table presents conceptual formulas used in DFT analysis to derive chemical reactivity descriptors.

Furthermore, DFT is a reliable method for predicting spectroscopic properties. Theoretical vibrational spectra (Infrared and Raman) can be calculated and compared with experimental data to confirm the molecular structure and assign vibrational modes. nih.govresearchgate.net Similarly, NMR chemical shifts can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing further structural confirmation. researchgate.net

Molecular Electrostatic Potential (MEP) is a valuable tool for analyzing and predicting the reactive behavior of a molecule. dtic.miluni-muenchen.de It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. The MEP is used to identify regions that are rich or deficient in electrons, which are prone to electrophilic and nucleophilic attack, respectively. biomedpharmajournal.orgresearchgate.net

In an MEP map, different colors represent different values of the electrostatic potential. Typically, red and yellow areas indicate negative potential (electron-rich regions), which are favorable for electrophilic attack. researchgate.net Blue areas signify positive potential (electron-deficient regions), which are susceptible to nucleophilic attack. researchgate.net For piperazine derivatives, MEP analysis can pinpoint the most likely sites for intermolecular interactions. biomedpharmajournal.org

For this compound, the oxygen atoms of the acetyl and lactam carbonyl groups would be expected to show a strong negative potential (red), making them primary sites for electrophilic attack and hydrogen bond acceptance. The regions around the hydrogen atoms attached to the nitrogen (if any) and the piperazine ring would likely exhibit positive potential (blue), indicating sites for nucleophilic attack or hydrogen bond donation. This analysis is crucial for understanding how the molecule might interact with biological receptors or other molecules. mdpi.comcam.ac.uk

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules like this compound. lumenlearning.com The piperazine ring typically adopts a chair conformation. researchgate.net However, the substituents on the ring influence the conformational preference. For 1-acyl-2-substituted piperazines, studies have shown a preference for the axial conformation of the substituent. nih.gov A detailed conformational analysis, often initiated with a Potential Energy Surface (PES) scan, can identify the most stable conformers (lowest energy structures). nih.gov For 1-acetylpiperazine, it was found that the normal chair conformation with an equatorial acetyl group is not the most preferred due to steric interactions. nih.gov

Molecular dynamics simulations can be performed to explore the conformational landscape and dynamic behavior of this compound in different environments (e.g., in a vacuum or in a solvent). nih.gov MD simulations track the movements of atoms over time by solving Newton's equations of motion. These simulations reveal how the molecule flexes, rotates, and changes its conformation, providing a more realistic picture of its behavior. In studies of larger systems containing a 4-acetylpiperazine moiety, MD simulations have been used to assess the stability of the entire complex and to understand how the molecule binds to its target. jst.go.jpresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govbiointerfaceresearch.com These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. researchgate.netmdpi.com

Numerous QSAR studies have been conducted on piperazine derivatives to model various biological activities, such as antihistamine effects, anticancer properties, and antimalarial activity. nih.govinsilico.eumdpi.com The general workflow of a QSAR study involves several key steps:

Data Set Preparation : A series of compounds with known activities is collected.

Descriptor Calculation : For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These can represent constitutional, topological, geometric, electrostatic, or quantum chemical properties.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the observed activity. tandfonline.com

Model Validation : The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds). tandfonline.com

For a series of derivatives of this compound, a QSAR model could be developed to predict their biological activity. The descriptors in such a model would highlight the key structural features that influence the activity. For example, a QSAR study on piperazine derivatives as mTORC1 inhibitors identified descriptors like the energy of the LUMO, molar refractivity, and topological polar surface area as being significantly correlated with inhibitory activity. mdpi.com

Table 2: Common Classes of Molecular Descriptors in QSAR/QSPR

| Descriptor Class | Examples | Information Encoded |

| Constitutional | Molecular weight, number of atoms/bonds | Basic composition of the molecule. |

| Topological | Connectivity indices, Randic indices | Atom connectivity and branching. |

| Geometrical (3D) | Molecular surface area, volume | Size and shape of the molecule. |

| Electrostatic | Dipole moment, partial charges | Charge distribution and polarity. |

| Quantum Chemical | HOMO/LUMO energies, chemical hardness | Electronic structure and reactivity. |

This table provides an overview of descriptor types commonly used in QSAR and QSPR modeling.

By establishing a reliable QSAR model, researchers can virtually screen new derivatives of this compound and prioritize the synthesis of compounds with the highest predicted activity, thereby accelerating the drug discovery process.

Biological Activity and Medicinal Chemistry Research of 4 Acetylpiperazin 2 One Derivatives

Structure-Activity Relationship (SAR) Studies of 4-Acetylpiperazin-2-one Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For derivatives of this compound, these studies have been crucial in identifying the chemical features that enhance their biological effects.

The biological activity of this compound derivatives can be significantly altered by the introduction of various substituents. Research has shown that the nature and position of these substituents play a critical role in determining the potency and selectivity of these compounds for their biological targets.

For instance, in a series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives designed as PARP-1 inhibitors, it was found that substituting the benzimidazole (B57391) side chain with strong electronegative groups, such as a furan (B31954) ring or halogen atoms, could enhance inhibitory activity. nih.gov Specifically, furan ring-substituted derivatives demonstrated superior PARP-1 inhibitory activity compared to other heterocyclic compounds. nih.govresearchgate.net

In the context of α-glucosidase inhibition, quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety were synthesized and evaluated. d-nb.info An unsubstituted version of a derivative showed an IC50 value of 363.4 µM. d-nb.info However, the introduction of halogen groups like fluorine, chlorine, and bromine at different positions of the phenyl ring generally improved the inhibitory potential. d-nb.info A derivative with an ortho-fluorine substitution was identified as the most potent inhibitor, highlighting the positive influence of this specific substitution on activity. d-nb.info

Similarly, in the study of isosteviol (B191626) derivatives for antiproliferative activity, compounds with an electron-withdrawing group, such as –F or –NO2, on the phenyl moiety exhibited better activity. mdpi.com The position of the substituent also matters; a methyl group at the para position of a benzene (B151609) ring in one derivative resulted in the most potent antiproliferative activity against several cancer cell lines. mdpi.com

The importance of the substituent on the piperazine (B1678402) ring itself is also evident. In the development of combretastatin-A4 piperazine conjugates as anticancer agents, the nature of the substituent on the benzene ring attached to the piperazine influenced antitumor activity, with electron-withdrawing groups like chloro- or fluoro-substituents leading to enhanced effects. nih.gov Furthermore, for certain purine (B94841) derivatives, the substituent at the N6 position, when containing a 4-substituted piperazine, showed good antitumor activity. nih.gov

Table 1: Impact of Substituents on PARP-1 Inhibition This table is based on data from a study on 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives.

Understanding how this compound derivatives bind to their target receptors is crucial for rational drug design. Molecular docking and pharmacophore modeling are computational techniques used to predict and analyze these interactions.

In the case of PARP-1 inhibitors based on the 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide scaffold, molecular docking studies have suggested that the formation of hydrogen bonds is essential for their inhibitory activity. nih.govresearchgate.net For α-glucosidase inhibitors, docking studies of novel 1,2-benzothiazine-N-arylacetamides showed good docking scores and excellent binding interactions with key amino acid residues like Asp203, Asp542, Asp327, His600, and Arg526. mdpi.com Similarly, flavonoid derivatives that inhibit α-glucosidase were found to bind tightly to the active pocket, forming hydrogen bonds and π-π stacking interactions with residues such as Arg312 and Phe157. frontiersin.org

Pharmacophore modeling helps to identify the essential structural features required for biological activity. A four-point pharmacophore model for chalcone (B49325) and its derivatives as antibacterial agents was developed, consisting of two aromatic ring features and two hydrogen bond acceptor features. nih.gov This model aids in the design of new compounds with potentially improved activity. nih.gov For Janus kinase inhibitors, pharmacophore models are used to represent the chemical properties of a molecule that can interact with its ligand through geometric features like spheres and vectors. mdpi.com

These computational approaches, by providing insights into the three-dimensional arrangement of key interacting groups, guide the synthesis of new analogs with enhanced binding affinity and, consequently, greater biological potency.

Impact of Substituents on Biological Potency and Selectivity

Enzymatic Inhibition and Modulation Studies

Derivatives of this compound have been extensively studied for their ability to inhibit or modulate the activity of various enzymes implicated in disease.

α-Glucosidase: Inhibition of α-glucosidase is a key strategy for managing type 2 diabetes. Several classes of compounds incorporating the piperazine moiety have shown potent α-glucosidase inhibitory activity. For example, novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govmdpi.comthiazin-2-yl)-N-arylacetamides were found to be potent inhibitors, with some derivatives showing IC50 values significantly better than the standard drug, acarbose. mdpi.com Quinazolin-4(3H)-one derivatives have also been identified as effective α-glucosidase inhibitors, with one compound being approximately 53 times more potent than acarbose. d-nb.infonih.gov

PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. A series of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives were designed as novel and effective PARP-1 inhibitors. nih.govresearchgate.net One particular compound from this series exhibited very strong inhibitory effects on the PARP-1 enzyme, with an IC50 value of 0.023 µM, which is comparable to the clinical PARP inhibitor Olaparib. nih.govresearchgate.netresearchgate.net

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the treatment of Alzheimer's disease. Silicon phthalocyanines with axially substituted 1,3-bis[4-(4-acetylpiperazin-1-yl)phenoxy]propanoxy groups have been synthesized and shown to have significant inhibitory effects on cholinesterases. researchgate.net Piperazine derivatives have also demonstrated potent inhibition of both AChE and BChE, with IC50 values in the low micromolar range. nih.gov

Kinetic studies are performed to understand the mechanism by which a compound inhibits an enzyme. For instance, a potent quinazolin-4(3H)-one derivative was found to be a competitive inhibitor of α-glucosidase, meaning it binds to the active site of the enzyme and competes with the natural substrate. nih.gov In another study, a flavonoid derivative was identified as a reversible and mixed-type inhibitor of α-glucosidase, indicating it can bind to both the free enzyme and the enzyme-substrate complex at a site different from the active site. frontiersin.org

For cholinesterase inhibitors, kinetic studies revealed that one silicon phthalocyanine (B1677752) derivative was a competitive inhibitor for AChE, while another was a mixed inhibitor for BuChE. researchgate.net A different study on 2,3-dihydro-5,6-dimethoxy-1H-inden-1-one derivatives showed that a lead compound inhibited acetylcholinesterase in a mixed-type manner and butyrylcholinesterase in a non-competitive manner. nih.gov These mechanistic insights are vital for understanding how these inhibitors function at a molecular level.

Investigation of Enzyme-Ligand Interactions (e.g., α-glucosidase, PARP-1, cholinesterases)

Antiproliferative and Anticancer Research

The this compound scaffold and its analogs have shown significant promise in the field of oncology. Numerous studies have reported the antiproliferative and anticancer activities of these compounds against various cancer cell lines.

Derivatives of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide, which are potent PARP-1 inhibitors, have also demonstrated selective antiproliferative activity against BRCA-1 deficient MDA-MB-436 breast cancer cells, while being inactive against wild-type MCF-7 cells. nih.govresearchgate.net This selectivity is a highly desirable characteristic for targeted cancer therapies. nih.govresearchgate.netresearchgate.net

A library of 4-acyl-2-substituted piperazine urea (B33335) derivatives was screened for anticancer activity, and several compounds showed high selective cytotoxicity against MCF7 breast cancer cells compared to normal breast cells. nih.gov Two of these compounds also exhibited selectivity against lung cancer cells, suggesting their potential as broad-spectrum anticancer agents. nih.gov

Furthermore, the incorporation of the 4-acetylpiperazin-1-yl group into isatin-derived compounds has been shown to enhance antiproliferative activity in HL-60 cells. Studies on various cancer cell lines have indicated that such compounds can induce apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction.

Table 2: Antiproliferative Activity of Selected this compound Derivatives This table summarizes the IC50 values of representative compounds against different cancer cell lines from various studies.

Evaluation of Cytotoxicity in Various Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against a variety of human cancer cell lines. Research has shown that these compounds can exhibit significant antiproliferative activity.

For instance, a series of 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives were tested for their in vitro cytotoxic activity against human liver (HUH7), breast (MCF7), and colon (HCT116) tumor cell lines. tubitak.gov.tr Many of these compounds showed significant cytotoxicity, with IC50 values lower than the standard drug, 5-fluorouracil, particularly against liver and colon cancer cell lines. tubitak.gov.tr One compound, 3s, which has a 3,4-dichlorophenyl substituent on the piperazine ring, was the most effective in inhibiting the growth of all tested cancer cells. tubitak.gov.tr

Similarly, a study on dichloroacetate (B87207) (DCA) derivatives of piperazine and piperidine (B6355638) showed that these compounds have moderate to high potencies against human breast (MCF7) and human colon (HT-29) cancer cell lines, with much higher anticancer activity than DCA itself. Compound f1, in particular, demonstrated the highest cytotoxic activity against the HT-29 cancer cell line with an IC50 of 7.79 µM.

Furthermore, a series of vindoline-piperazine conjugates were synthesized and their antiproliferative activity was investigated on 60 human tumor cell lines (NCI60). mdpi.com Nine of the seventeen new conjugates showed significant antiproliferative effects, with the most potent derivatives exhibiting low micromolar growth inhibition (GI50) values against most of the cell lines. mdpi.com

Other studies have also reported the cytotoxic potential of piperazine derivatives. For example, some thiazole (B1198619) derivatives have shown activity against various cancer cell lines, suggesting their potential as anticancer agents. smolecule.com Additionally, a series of semi-synthetic 2',4'-dihydroxyl-6'-methoxyl-3'-formylchalcone (DMC) derivatives bearing various polar and ionizable tertiary amine groups exhibited moderate to strong cytotoxicity against tested cell lines. rsc.org

However, it is important to note that some derivatives have shown toxicity in non-malignant cells as well. For example, two piperazin-2-one-based structures, a phosphonate (B1237965) bearing a big TADDOL-derived moiety (4e) and a monocyclic diamine with a trifluoromethyl substituent (6), showed significant effects on cell viability but were also toxic to non-malignant HUVEC cells. mdpi.com

Table 1: Cytotoxic Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50/GI50 Value | Reference |

| 3s (3,4-dichlorophenyl substituent) | Liver (HUH7), Breast (MCF7), Colon (HCT116) | Not specified, but most active | tubitak.gov.tr |

| f1 (DCA derivative) | Colon (HT-29) | 7.79 µM | |

| 23 (Vindoline-piperazine conjugate) | Breast (MDA-MB-468) | 1.00 µM | mdpi.com |

| 25 (Vindoline-piperazine conjugate) | Non-small cell lung (HOP-92) | 1.35 µM | mdpi.com |

| 4e (TADDOL-derived phosphonate) | Various | >50% viability decrease at 50 µM | mdpi.com |

| 6 (Trifluoromethyl-substituted diamine) | Various | >50% viability decrease at 50 µM | mdpi.com |

Mechanisms of Action in Anticancer Activity

The anticancer activity of this compound derivatives is attributed to various mechanisms of action. One of the primary mechanisms is the inhibition of kinases, which are enzymes involved in cell signaling pathways that are crucial for cell growth and proliferation. smolecule.com For example, dichloroacetate (DCA), a parent compound for some of the studied derivatives, is known to inhibit pyruvate (B1213749) dehydrogenase kinases (PDKs), which prevents the proliferation of tumor growth.

Another mechanism of action is the interference with microtubule dynamics. Some indole-carrying compounds act as tubulin inhibitors, interfering with the mitosis of cells during the M-phase, which leads to mitotic arrest and eventually apoptosis. tubitak.gov.tr

Furthermore, some pyrazole (B372694) derivatives have been found to bind to the DNA minor groove, suggesting that DNA may be a potential target for these compounds. jst.go.jp One such compound, pym-5, was found to have the highest DNA-binding affinity and showed cleavage activity upon supercoiled plasmid pBR322 DNA. jst.go.jp

In some cases, the anticancer activity of these derivatives is linked to the induction of apoptosis. For example, telocinobufagin, a bufadienolide, was found to suppress proliferation and metastasis and induce apoptosis in human non-small cell lung cancer (NSCLC) cells by inhibiting STAT3 phosphorylation. acs.org

Antimicrobial and Antifungal Investigations

Derivatives of this compound have been extensively investigated for their antimicrobial and antifungal properties. The piperazine nucleus is a common structural element in many biologically significant compounds and has been associated with a wide range of biological activities, including antibacterial, antitubercular, antimalarial, and antiviral effects. ijpras.com

Antibacterial and Antifungal Efficacy against Pathogenic Strains

Numerous studies have demonstrated the antibacterial and antifungal efficacy of this compound derivatives against various pathogenic strains. For instance, a series of quinazolinone-piperazine hybrid compounds were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. ijpras.comijpras.com The results showed that these compounds have impressive antifungal and antibacterial properties against all tested microbes, with compounds PRP7A6, PRP7A8, and PRP7A11 displaying the most potent antimicrobial effects. ijpras.com

Similarly, a study on indole (B1671886) derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide showed significant antibacterial activity against S. aureus, methicillin-resistant S. aureus (MRSA), E. coli, and B. subtilis, as well as good antifungal activity against C. albicans and C. krusei. turkjps.org

Furthermore, a series of 2-amino thiazole derivatives were synthesized and tested for their in vitro antibacterial and antifungal activity against B. subtilis, E. coli, C. albicans, and Aspergillus niger. jocpr.com The preliminary results indicated that some of these compounds exhibit good activity. jocpr.com

Table 2: Antimicrobial and Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Pathogenic Strain(s) | Activity | Reference |

| PRP7A6, PRP7A8, PRP7A11 (Quinazolinone-piperazine hybrids) | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Potent antimicrobial effects | ijpras.com |

| Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Significant antibacterial and good antifungal activity | turkjps.org |

| 2-Amino thiazole derivatives | B. subtilis, E. coli, C. albicans, A. niger | Good activity | jocpr.com |

| Compound 20 (4-(1H-benzimidazol-2-yl)benzamide) | S. aureus, MRSA | Best antibacterial activity (MIC 6.25 µg/mL) | nih.gov |

| Compounds 13, 14, 18, 19, 33 (4-(1H-benzimidazol-2-yl)benzamides) | Not specified | Significant antifungal activity (MIC 3.12 µg/mL) | nih.gov |

Anti-biofilm Properties of Derivatives

In addition to their direct antimicrobial activity, some this compound derivatives have also been shown to possess anti-biofilm properties. Biofilms are communities of bacteria that are encased in a self-produced matrix, which makes them more resistant to antibiotics. nih.gov

A study on a series of amide chalcones conjugated with different secondary amines found that compounds 36, 37, and 38 exhibited promising anti-biofilm activity with IC50 values ranging from 2.4 to 8.6 µg. nih.gov Molecular modeling suggested that these compounds may inhibit c-di-GMP, a signaling molecule that controls biofilm formation. nih.gov

Another study on norfloxacin-thiazolidinedione hybrid molecules found that these compounds showed promising anti-biofilm activity against Gram-positive strains. nih.gov The thiazolidinedione moiety was chosen for its versatility, as it is present in many antimicrobial and anti-biofilm molecules. nih.gov

Anti-inflammatory and Analgesic Properties

The piperazine nucleus is present in various anti-inflammatory drugs, and research has shown that derivatives of this compound can possess both anti-inflammatory and analgesic properties. smolecule.comresearchgate.net

A study on a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), investigated its anti-nociceptive and anti-inflammatory effects. nih.gov The study found that LQFM182 decreased the number of writhings induced by acetic acid in a dose-dependent manner and reduced the paw licking time in the second phase of the formalin test, indicating analgesic activity. nih.gov Furthermore, LQFM182 reduced edema formation in the paw edema test and reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α in the pleurisy test, demonstrating its anti-inflammatory activity. nih.gov

Another study on benzimidazole-2-thione derivatives found that these compounds possess significant anti-inflammatory activity in the carrageenan-induced rat paw edema model. ijpsonline.com Molecular docking studies suggested that these derivatives interact with the COX-2 enzyme, which is a key target for non-steroidal anti-inflammatory drugs (NSAIDs). ijpsonline.com

Other Potential Biological Activities

In addition to the activities mentioned above, derivatives of this compound have been explored for other potential biological activities. For example, some thiazole derivatives have shown nanomolar activity against specific kinases involved in cell signaling pathways that are relevant for diseases such as Alzheimer's. smolecule.com

Furthermore, some coumarin-piperazine derivatives have been screened for their antioxidant activities. researchgate.net The results indicated that one of the synthesized compounds, 2-(4-(2-(2-oxo-2H-chromen-4-yloxy)acetyl)piperazin-1-yl)acetamide (5h), has potential antimicrobial as well as antioxidant activity. researchgate.net

Analytical Method Development and Quality Control for 4 Acetylpiperazin 2 One

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are the cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. For 4-Acetylpiperazin-2-one, both liquid and gas chromatography techniques are pivotal for its purity assessment and quantification.

HPLC and its advanced version, UHPLC, are the most widely used techniques for the analysis of non-volatile and thermally labile compounds like this compound. nist.gov These methods provide excellent resolution, sensitivity, and precision for the separation and quantification of the main compound and its related substances. researchgate.net

Method Development Considerations: The development of a robust HPLC/UHPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For piperazine (B1678402) derivatives, reversed-phase chromatography is a common approach.

Stationary Phase: A C18 or C8 column is typically employed for the separation of moderately polar compounds like this compound. researchgate.netceon.rs The choice between HPLC and UHPLC depends on the desired speed and resolution of the analysis, with UHPLC offering faster analysis times and higher efficiency due to the use of smaller particle size columns (< 2 µm). researchgate.net

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte. researchgate.net Gradient elution is often preferred to achieve a good separation of impurities with a wide range of polarities. researchgate.net

Detection: Ultraviolet (UV) detection is a standard method for compounds containing a chromophore. While the piperazin-2-one (B30754) ring itself has weak UV absorbance, the acetyl group provides some chromophoric character, allowing for detection at lower wavelengths (around 205-220 nm). jocpr.comresearchgate.net For higher sensitivity and specificity, a photodiode array (PDA) detector can be used to obtain the UV spectrum of each peak, aiding in peak identification and purity assessment.

Illustrative HPLC/UHPLC Method Parameters:

| Parameter | HPLC | UHPLC |

|---|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5-95% B in 20 min | 5-95% B in 5 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at 210 nm | PDA at 210 nm |

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility, GC analysis can be employed, often after derivatization to increase its volatility and thermal stability. GC coupled with a mass spectrometer (GC-MS) provides an unparalleled level of specificity, allowing for the definitive identification of the compound based on its mass spectrum. creative-proteomics.com

Method Development Considerations:

Column: A non-polar or medium-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is generally suitable for the separation of derivatized piperazine compounds. semanticscholar.org

Injector and Detector Temperatures: The injector and detector temperatures need to be optimized to ensure efficient vaporization of the analyte without causing thermal degradation.

Carrier Gas: Helium is the most commonly used carrier gas in GC-MS. researchgate.net

Mass Spectrometry: Electron ionization (EI) is the most common ionization technique used in GC-MS. The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a "fingerprint" for identification. researchgate.net

Illustrative GC-MS Method Parameters:

| Parameter | Value |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1 mL/min |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Injector Temp. | 250 °C |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

Derivatization Strategies for Enhanced Detectability

Due to the weak UV chromophore of this compound, derivatization can be a valuable strategy to enhance its detectability, particularly for trace-level analysis. isaacpub.org Derivatization involves reacting the analyte with a reagent to form a derivative with improved analytical properties.

For HPLC-UV/Fluorescence: Reagents that introduce a strong chromophore or fluorophore are used. For secondary amines like the one in the piperazin-2-one ring (after potential hydrolysis of the acetyl group) or for the amide itself, various derivatizing agents can be considered.

Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines to form highly fluorescent derivatives, significantly lowering the limit of detection when using a fluorescence detector. researchgate.netnih.gov

4-Chloro-7-nitrobenzofuran (NBD-Cl): Reacts with amines to form a stable, UV-active derivative, allowing for sensitive detection using a UV detector at a higher wavelength where background interference is lower. jocpr.comresearchgate.net

For GC: Derivatization is often necessary to increase the volatility and thermal stability of the analyte.

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, making the molecule more volatile. jocpr.com

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can be used to introduce a trifluoroacetyl group, which can improve chromatographic properties and introduce a fragmentable group for mass spectrometry. researchgate.net

Table of Common Derivatization Reagents:

| Reagent | Target Functional Group | Detection Method | Advantage |

|---|---|---|---|

| Dansyl chloride | Secondary Amine | Fluorescence | High sensitivity |

| NBD-Cl | Secondary Amine | UV/Visible | Sensitive UV detection |

| BSTFA | Amide/Amine Hydrogen | GC-MS | Increased volatility |

| TFAA | Secondary Amine | GC-MS | Improved chromatography |

Impurity Profiling and Degradation Product Analysis

Impurity profiling is a critical component of quality control, involving the identification and quantification of all potential impurities in a drug substance. semanticscholar.orgumich.edu These impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the compound over time (degradation products). rjpbcs.com

Forced Degradation Studies: To identify potential degradation products, forced degradation or stress studies are performed. This involves subjecting the this compound to harsh conditions such as:

Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) can lead to the hydrolysis of the acetyl group or the lactam ring. ajrconline.org

Oxidation: Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) can lead to the formation of N-oxides or other oxidative degradation products. umich.edurjpbcs.com

Thermal Degradation: Heating the compound at elevated temperatures can reveal thermally labile impurities. researchgate.net

Photodegradation: Exposure to UV and visible light can identify light-sensitive degradation products. researchgate.net

Analytical Techniques for Impurity Identification: A stability-indicating HPLC or UHPLC method is developed to separate the main compound from all its impurities and degradation products. bioline.org.br The combination of HPLC with mass spectrometry (LC-MS) is a powerful tool for the structural elucidation of these unknown impurities. mdpi.comjapsonline.com High-resolution mass spectrometry (HRMS) can provide the accurate mass of the impurities, which aids in determining their elemental composition.

Potential Impurities and Degradation Products: Based on the structure of this compound, potential impurities and degradation products could include:

Piperazin-2-one: Formed by the hydrolysis of the acetyl group.

Ring-opened products: Resulting from the hydrolysis of the lactam ring.

Oxidized species: Such as N-oxides.

Starting material and reagent residues: From the synthesis process.

Illustrative Table of Potential Degradation Products:

| Stress Condition | Potential Degradation Product | Formation Pathway |

|---|---|---|

| Acid/Base Hydrolysis | Piperazin-2-one | Hydrolysis of the N-acetyl group |

| Acid/Base Hydrolysis | N-(2-aminoethyl)-N-acetylglycine | Hydrolysis of the lactam ring |

| Oxidation (H₂O₂) | This compound-N-oxide | Oxidation of the piperazine nitrogen |

| Thermal | Dimerization products | Intermolecular reactions at high temp. |

Future Research Directions and Translational Potential

Development of Novel Therapeutic Agents based on 4-Acetylpiperazin-2-one Scaffolds

The piperazine (B1678402) ring is a well-established "privileged scaffold" in drug discovery, recognized for its presence in numerous commercially available drugs and its capacity to interact with a wide range of biological targets. nih.govnih.govresearchgate.net The flexible nature of this heterocyclic compound provides a robust foundation for the design and synthesis of new bioactive molecules. nih.gov Future research will likely focus on creating novel derivatives of this compound to address a variety of therapeutic areas.

Detailed research findings indicate that modifying the core piperazine structure can lead to compounds with potent and specific activities:

Anticancer Agents: Piperazine derivatives have been investigated as potent anticancer agents. researchgate.net For instance, the combination of a piperazine moiety with a thiazole (B1198619) ring, as seen in compounds like (E)-2-(4-acetylpiperazin-1-yl)-5-(4-chlorobenzylidene)thiazol-4(5H)-one, has shown potential antiproliferative effects against cancer cell lines. smolecule.com Other derivatives have been designed to inhibit specific kinases or the NF-κB pathway, both of which are crucial in cancer progression. smolecule.commdpi.com Molecular docking studies of certain quinazolinone-piperazine hybrids suggest these compounds may serve as lead structures for designing new anticancer drugs. researchgate.net

Antimicrobial Agents: The rise of antibiotic resistance necessitates the development of new antimicrobial compounds. nih.gov Hybrid molecules combining the piperazine scaffold with other known antimicrobial pharmacophores, such as quinolones, have been synthesized. mdpi.com These new analogues are intended to have novel binding modes to bacterial enzymes like DNA gyrase, potentially overcoming existing resistance mechanisms. mdpi.com Research shows that such derivatives have promising activity against Gram-negative bacteria. mdpi.com

Anti-inflammatory Agents: The piperazine ring is a component of various anti-inflammatory drugs. researchgate.netsmolecule.com Derivatives have been specifically designed as dual inhibitors of Discoidin-domain receptors 1 and 2 (DDR1 and DDR2), which are potential targets for anti-inflammatory therapies. nih.gov One such compound demonstrated promising anti-inflammatory effects in a preclinical model of acute lung injury. nih.gov

Neurological Applications: Analogues of the core piperazine structure are being explored for their potential in treating neurological disorders. vulcanchem.com Some related compounds show a strong affinity for serotonin, dopamine, and norepinephrine (B1679862) receptors, indicating potential as psychoactive agents for neuropharmacological research. smolecule.com

The table below summarizes the diverse therapeutic potential of agents derived from piperazine scaffolds.

Table 1: Examples of Therapeutic Agents Based on Piperazine Scaffolds

| Derivative Class | Therapeutic Target / Mechanism | Potential Application |

|---|---|---|

| Thiazole-Piperazine Hybrids | Kinase Inhibition, Antiproliferative | Anticancer, Alzheimer's Disease smolecule.com |

| Pyrimidine-Piperazine Hybrids | NF-κB Pathway Inhibition (p65 subunit) | Breast Cancer mdpi.com |

| Quinolone-Piperazine Hybrids | DNA Gyrase / Topoisomerase IV Inhibition | Bacterial Infections mdpi.com |

Advanced Material Science Applications

While the primary focus of research on piperazine-containing compounds has been pharmaceutical, the unique chemical properties of the this compound scaffold suggest potential, though largely unexplored, applications in advanced material science. Heterocyclic compounds are integral to the development of functional polymers and specialized materials.

Future research could investigate the incorporation of this compound or its derivatives as monomers or additives in polymerization reactions. This could potentially create polymers with novel thermal, electrical, or mechanical properties. advancedmaterialscience.com The presence of nitrogen and oxygen atoms in the ring could facilitate coordination with metal ions, opening possibilities for creating metal-organic frameworks (MOFs) or specialized coatings. The field of advanced materials science covers a broad range of applications, including biomaterials, electronic and magnetic materials, and nanocomposites, representing a frontier for this compound. scivisionpub.comaimspress.com Currently, there is a notable lack of specific research on this compound in this domain, highlighting a significant opportunity for future investigation.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

For the this compound scaffold, AI and ML can be applied in several impactful ways:

Generative Design: AI models can design thousands of virtual novel molecules based on the this compound scaffold, exploring a much larger chemical space than is possible with traditional methods alone. roche.com

Predictive Modeling: ML algorithms can be trained to predict the physicochemical properties, bioactivity, and potential off-target effects of these virtual derivatives. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

High-Throughput Screening and Docking: AI can enhance the efficiency of screening vast compound libraries against biological targets. mednexus.org Computational techniques like molecular docking, which are already used to study piperazine derivatives, can be scaled and refined using ML to predict binding affinities with greater accuracy. researchgate.netmdpi.com

Lab in a Loop: A key future direction is the "lab in a loop" concept, where AI models make predictions about the best molecules to synthesize, which are then tested experimentally in the lab. roche.com The resulting data is fed back into the models, retraining them to make even more accurate predictions in a continuous, self-improving cycle. roche.com

The integration of these computational tools can significantly reduce the time and cost associated with bringing a new therapeutic agent to market. mednexus.org

Table 2: Application of AI/ML in the this compound Discovery Pipeline

| AI/ML Technique | Application | Objective |

|---|---|---|

| Generative Adversarial Networks (GANs) | De novo Drug Design | Create novel this compound derivatives with desired properties. roche.com |

| Deep Neural Networks (DNNs) | QSAR, ADMET Prediction | Predict biological activity and pharmacokinetic profiles of new compounds. nih.gov |

| Support Vector Machines (SVM) | Virtual Screening | Identify promising hit compounds from large virtual libraries for specific targets. mednexus.org |

| Molecular Docking Simulations | Binding Mode Analysis | Predict how derivatives bind to target proteins like kinases or bacterial enzymes. researchgate.net |

Exploration of New Biological Targets and Pathways

The established diversity of pharmacological activities for piperazine derivatives suggests that the this compound scaffold can interact with a wide array of biological targets. nih.govnih.gov While some targets have been identified, many more likely remain to be discovered. Future research should focus on systematically screening derivatives against broad panels of receptors, enzymes, and other proteins to uncover novel mechanisms of action and therapeutic applications.

Promising areas for target exploration include:

Kinome-wide Screening: Many piperazine derivatives are known kinase inhibitors. smolecule.comnih.gov Systematically testing a library of this compound analogues against the human kinome could identify highly selective inhibitors for oncology or inflammatory diseases.

Transcription Factors: The discovery of a derivative that binds to the p65 subunit of NF-κB opens the door to targeting other transcription factors involved in disease. mdpi.com

Ion Channels and GPCRs: These large families of membrane proteins are critical drug targets. High-throughput screening could reveal unexpected activity of this compound derivatives against specific channels or G-protein coupled receptors.

Neuroinflammation Targets: Beyond general neuro-receptors, specific targets involved in neuroinflammatory pathways, such as the colony-stimulating factor 1 receptor (CSF1R), are emerging as important for conditions like Alzheimer's disease. acs.org Piperazine-based molecules could be developed as either therapeutics or diagnostic imaging agents for these targets. acs.org

By expanding the search for biological targets, researchers can unlock the full therapeutic potential of the this compound scaffold and apply it to new and challenging diseases.

Table 3: Potential Biological Targets and Pathways for this compound Derivatives

| Biological Target / Pathway | Associated Disease(s) | Rationale / Example |

|---|---|---|

| Protein Kinases (e.g., DDR1/DDR2) | Cancer, Inflammation | Known activity of piperazine derivatives as kinase inhibitors. smolecule.comnih.gov |